molecular formula C6H3BrClNO2 B1521971 5-Bromo-6-chloropicolinic acid CAS No. 959958-25-9

5-Bromo-6-chloropicolinic acid

Cat. No. B1521971
M. Wt: 236.45 g/mol
InChI Key: SEBJRHGSFJEWFZ-UHFFFAOYSA-N
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Description

5-Bromo-6-chloropicolinic acid is a chemical compound with the molecular formula C6H3BrClNO2 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The InChI code for 5-Bromo-6-chloropicolinic acid is 1S/C6H3BrClNO2/c7-3-1-2-4 (6 (10)11)9-5 (3)8/h1-2H, (H,10,11) . This indicates that the molecule consists of a pyridine ring substituted with bromine and chlorine atoms, and a carboxylic acid group .


Physical And Chemical Properties Analysis

5-Bromo-6-chloropicolinic acid is a solid substance at ambient temperature . Its molecular weight is 236.45 .

Scientific Research Applications

Granular Herbicides for Woody Plant Control Research has indicated that granular herbicides containing compounds like 5-bromo-6-chloropicolinic acid can be effective in controlling certain woody plants. Specific studies have demonstrated its effectiveness on plants like live oak and huisache when applied to soil, especially during periods of active brush growth. These findings suggest potential agricultural and environmental management applications (Bovey et al., 1969).

Interaction with Other Chemicals Research into the interaction between picloram and bromacil, a chemical similar to 5-bromo-6-chloropicolinic acid, has revealed antagonistic responses when combined, affecting the growth of plants like oats. This highlights the complex nature of chemical interactions in herbicidal formulations and their influence on plant physiology (Sterrett et al., 1972).

Weed Control under Southern Upland Hardwoods Studies comparing the effectiveness of bromacil and picloram in controlling hardwood species like post oak and blackjack oak have noted the superior effectiveness of bromacil, which is structurally and functionally similar to 5-bromo-6-chloropicolinic acid. These findings are significant for forest management and control of invasive plant species (Peevy, 1973).

Safety And Hazards

The safety information available indicates that 5-Bromo-6-chloropicolinic acid may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

5-bromo-6-chloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBJRHGSFJEWFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659676
Record name 5-Bromo-6-chloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-chloropicolinic acid

CAS RN

959958-25-9
Record name 5-Bromo-6-chloro-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959958-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-chloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-6-chloropicolinic acid
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Synthesis routes and methods I

Procedure details

In a 500 ml two-necked-round-bottom flask, 3-bromo-2-chloro-6-methylpyridine (CAN 185017-72-5) (4.0 g, 19.4 mmol) was suspended in H2O (160 ml) to give a colorless suspension. Under stirring, sodium dodecyl sulfate (64 mg, 222 μmol) and KMnO4 (9.19 g, 58.1 mmol) were added. The reaction mixture was stirred at 100° C. for 18 h. The reaction was then cooled to RT and 100 ml NaHSO3-solution (40%) was added dropwise under ice bath-cooling (decolorization). A white precipitate formed and the mixture was stirred a further 30 min. The reaction mixture was acidified with 120 ml 2N-HCl followed by extraction with ethyl acetate (2×200 ml). The combined organic layer was dried over Na2SO4, filtered off and concentrated in vacuo to give a white solid containing a mixture of starting material and the product. The solid was dissolved in 50 ml TBME/THF 9:1 and under stirring was added 15 ml 2N—NaOH which formed a suspension. The suspension was then extracted with 100 ml water. The water-layer was washed with 50 ml TBME. The water-layer was acidified with 20 ml 2N-HCl which was then extracted with a mixture TBME/THF 9:1 (2×50 ml). The combined organic layers were dried over Na2SO4, filtered off and concentrated in vacuo to dryness to give the title compound (1.8 g, 39%) as a white solid; MS (LC/MS): 235.9[M−H]−.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
TBME THF
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
9.19 g
Type
reactant
Reaction Step Six
Quantity
64 mg
Type
catalyst
Reaction Step Six
Yield
39%

Synthesis routes and methods II

Procedure details

To a solution of methyl 5-bromo-4-chloropicolinate (1.08 g) in THF (25 mL) and methanol (12.5 mL) was added 1N aqueous sodium hydroxide solution (25 mL), and the mixture was stirred at room temperature for 30 min. 1N Hydrochloric acid was added to the reaction mixture at 0° C., and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give a crude product of the title compound (944 mg) as a pale-yellow solid. This compound was used for the next step without further purification.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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